molecular formula C10H11NOS B2541390 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime CAS No. 50596-15-1

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

Cat. No.: B2541390
CAS No.: 50596-15-1
M. Wt: 193.26
InChI Key: CDDXVJKMORSSTJ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.26. The purity is usually 95%.
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Scientific Research Applications

Oxime Therapeutics in Nerve Agent Poisoning

Oximes as Antidotes to Nerve Agents : Research on oximes, such as N-methyl-2-pyridinealdoxime (PAM), toxogonin, and HI-6, has focused on their use as antidotes to nerve agents like tabun, sarin, soman, and VX. These studies explore the effectiveness of oximes, alone or in combination with atropine and diazepam, in treating exposure to nerve agents. The choice of oxime for therapeutic use may depend on factors beyond protection against lethality, such as cost, availability, and human toxicity. This indicates a broad scope for oximes in therapeutic applications, particularly in defense against chemical warfare agents (Dawson, 1994).

Antioxidant Activity Analysis

Methods for Determining Antioxidant Activity : The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Research into the most important tests for determining antioxidant activity highlights the diverse mechanisms and applicability of these assays. This includes the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others. Such assays are essential for analyzing the antioxidant capacity of complex samples, potentially relevant to understanding the antioxidant properties of specific oximes (Munteanu & Apetrei, 2021).

Oxime and Enzyme Interactions

Thiopurine Methyltransferase and Thiopurines : Although not directly related to the specific chemical structure of "6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime," research on thiopurine drugs and the enzyme thiopurine methyltransferase (TPMT) provides insight into the metabolic pathways and genetic polymorphisms affecting drug efficacy and toxicity. This research underscores the importance of enzyme interactions in the metabolism of therapeutic agents, which could be relevant to the study of oximes in medical applications (Sanderson et al., 2004).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound .

Properties

IUPAC Name

(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDXVJKMORSSTJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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